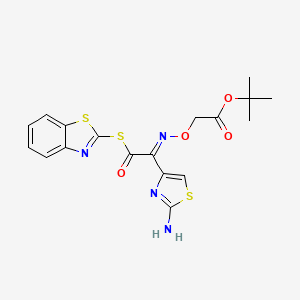

S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonylmethoxyimino)thioacetate

説明

S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonylmethoxyimino)thioacetate is a useful research compound. Its molecular formula is C18H18N4O4S3 and its molecular weight is 450.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonylmethoxyimino)thioacetate is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H10N4O3S3

- Molecular Weight : 378.45 g/mol

- CAS Number : 104797-47-9

The compound features a benzothiazole core, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Properties

Research indicates that compounds featuring the benzothiazole scaffold exhibit significant anticancer activities. The 2-aminobenzothiazole derivatives have been particularly noted for their efficacy against various cancer cell lines:

- Mechanism of Action : These compounds often target key proteins involved in cancer progression, such as tyrosine kinases (e.g., CSF1R, EGFR) and serine/threonine kinases (e.g., Aurora, CDK). For instance, a related compound demonstrated an IC50 value of 1.4 nM against CSF1R, indicating potent inhibitory activity .

Antimicrobial Activity

Compounds with the benzothiazole structure also display broad-spectrum antimicrobial properties. In vitro studies have shown that derivatives can inhibit the growth of various pathogens:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-thiocyanate-β-bromo-propionyl-UBT | Various bacteria | 50 μg/mL |

| Benzothiazole derivatives | Fungal strains | Varies by strain |

These findings suggest that the thioacetate moiety may enhance the antimicrobial efficacy of the benzothiazole framework.

Anti-inflammatory Effects

Certain studies have highlighted the anti-inflammatory potential of benzothiazole derivatives. They may exert their effects by inhibiting pro-inflammatory cytokines and mediators, contributing to their therapeutic profiles in inflammatory diseases.

Case Studies

- In Vivo Efficacy Against Tumors : In an MC38 xenograft model, a structurally similar compound reduced tumor growth by 62% at a dose of 200 mg/kg. This demonstrates the potential application of these compounds in cancer therapy .

- Cell Line Studies : The antiproliferative effects of various benzothiazole derivatives were evaluated against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Results indicated significant growth inhibition with IC50 values ranging from 10.34 to 12.14 μM for selected compounds .

科学的研究の応用

Pharmacological Applications

Anticancer Activity

Benzothiazole derivatives, including S-2-benzothiazolyl compounds, have shown significant anticancer properties. For instance, studies have indicated that benzothiazole hybrids can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. A recent study highlighted a compound with an IC50 of 91 nM against VEGFR-2, demonstrating its potential as an anticancer agent . Additionally, benzothiazole derivatives have exhibited activity against various cancer cell lines such as HeLa and MCF-7, suggesting their broad-spectrum anticancer effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that benzothiazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain synthesized benzothiazole-thiazole conjugates showed potent inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action .

Anti-Tubercular Activity

Recent advancements in the synthesis of benzothiazole derivatives have led to promising anti-tubercular compounds. Studies reveal that these compounds exhibit enhanced inhibitory potency against Mycobacterium tuberculosis, particularly important in the context of multidrug-resistant strains .

Case Studies

Case Study 1: VEGFR-2 Inhibition

A series of newly synthesized benzothiazole derivatives were tested for their ability to inhibit VEGFR-2. Among them, one compound exhibited an IC50 value comparable to established inhibitors like Sorafenib, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of benzothiazole derivatives against various pathogens. The results demonstrated that specific conjugates had MIC values significantly lower than traditional antibiotics, suggesting their potential use in treating resistant bacterial infections .

Data Tables

化学反応の分析

Deprotection of the tert-Butoxycarbonylmethoxyimino Group

The Boc group serves as a protective moiety for the methoxyimino functionality. Acidic cleavage using trifluoroacetic acid (TFA) in dichloromethane (DCM) with triethylsilane (TES) as a scavenger efficiently removes this group, yielding a reactive amine intermediate. This reaction is critical for subsequent functionalization in pharmaceutical synthesis.

Table 1: Boc Deprotection Conditions

| Reagents | Conditions | Product | Reference |

|---|---|---|---|

| TFA/DCM/TES (95:5) | 1–3 h at room temperature | Deprotected methoxyiminoamine |

-

The reaction proceeds via protonation of the Boc group, followed by elimination of isobutylene and CO₂.

-

TES mitigates carbocation side reactions by trapping tert-butyl cations .

Hydrolysis of the Thioacetate Moiety

The thioacetate group undergoes hydrolysis under acidic or basic conditions, producing thiol or carboxylic acid derivatives. This reactivity is exploited to generate intermediates for further modifications.

Table 2: Hydrolysis Pathways

| Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Aqueous HCl (1M) | Reflux, 2 h | 2-(2-Aminothiazol-4-yl)acetic acid | |

| NaOH (0.1M) | Room temperature, 12 h | Thiol intermediate |

-

Acidic hydrolysis favors carboxylic acid formation, while basic conditions yield thiols via nucleophilic attack on the thioester .

-

The benzothiazolyl leaving group enhances reaction rates due to its electron-withdrawing nature .

Nucleophilic Substitution at the Thioester Bond

The thioester bond is susceptible to nucleophilic displacement by amines, alcohols, or thiols, enabling coupling reactions for peptide and heterocycle synthesis.

Table 3: Substitution Reactions

| Nucleophile | Reagents | Product | Reference |

|---|---|---|---|

| Fmoc-amino acids | DIC/HOBt in DMF | Peptidyl-benzothiazole conjugates | |

| Methanol | K₂CO₃, DMF, 60°C | Methyl ester derivative |

-

Coupling with Fmoc-amino acids under DIC/HOBt activation forms resin-bound intermediates for solid-phase peptide synthesis (SPPS) .

-

Methanolysis yields methyl esters, useful for modifying solubility or stability .

Condensation and Cyclization Reactions

The methoxyimino group participates in condensation with carbonyl compounds, forming fused heterocycles. Intramolecular cyclization is observed under specific conditions.

Table 4: Condensation/Cyclization Examples

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| 2-Aminobenzenethiol | Polyphosphoric acid, 220°C | 2-(4-Aminophenyl)benzothiazole | |

| Aldehydes | DCM, rt | Imine-linked macrocycles |

-

Cyclization in polyphosphoric acid (PPA) at high temperatures generates benzothiazole scaffolds .

-

Imine formation with aldehydes enables access to macrocyclic structures for material science applications .

Stability and Side Reactions

The compound is sensitive to aqueous environments, undergoing gradual degradation. Reductive agents like dithiothreitol (DTT) prevent disulfide formation during synthesis .

Key Stability Considerations:

特性

IUPAC Name |

tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S3/c1-18(2,3)26-13(23)8-25-22-14(11-9-27-16(19)20-11)15(24)29-17-21-10-6-4-5-7-12(10)28-17/h4-7,9H,8H2,1-3H3,(H2,19,20)/b22-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKDHRUVQQPKCW-HYARGMPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CO/N=C(\C1=CSC(=N1)N)/C(=O)SC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550560 | |

| Record name | tert-Butyl {[(E)-{1-(2-amino-1,3-thiazol-4-yl)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-2-oxoethylidene}amino]oxy}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89605-09-4 | |

| Record name | tert-Butyl {[(E)-{1-(2-amino-1,3-thiazol-4-yl)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-2-oxoethylidene}amino]oxy}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。